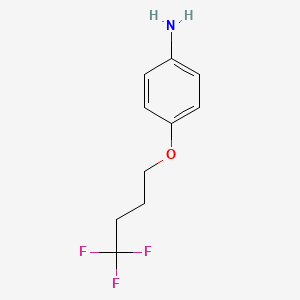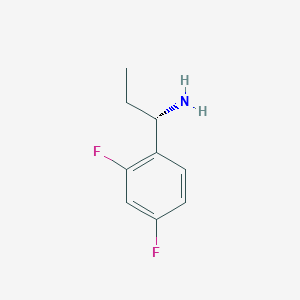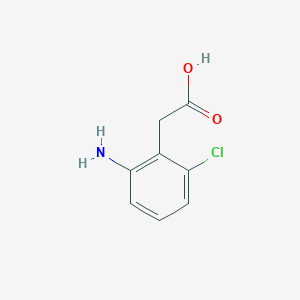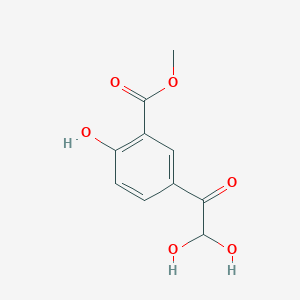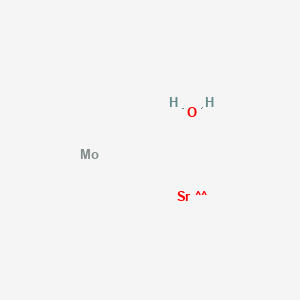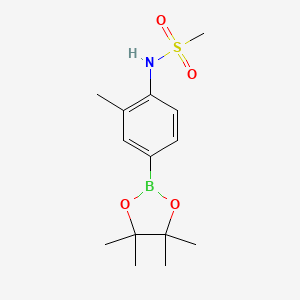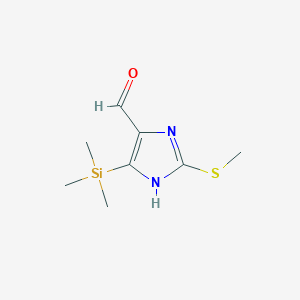
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- is a specialized organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a carboxaldehyde group at the 4-position, a methylthio group at the 2-position, and a trimethylsilyl group at the 5-position
准备方法
The synthesis of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of imidazole derivatives, followed by the introduction of the carboxaldehyde group through formylation reactions. The methylthio group can be introduced via thiolation reactions, and the trimethylsilyl group is often added using silylation reagents such as trimethylsilyl chloride. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
化学反应分析
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Silylation: The trimethylsilyl group can be removed or replaced by other silyl groups through silylation reactions using different silylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule.
相似化合物的比较
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxaldehyde: Lacks the methylthio and trimethylsilyl groups, resulting in different chemical properties and reactivity.
2-Methylthio-1H-imidazole:
5-Trimethylsilyl-1H-imidazole: Lacks the carboxaldehyde and methylthio groups, influencing its chemical behavior and uses.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
1246550-10-6 |
|---|---|
分子式 |
C8H14N2OSSi |
分子量 |
214.36 g/mol |
IUPAC 名称 |
2-methylsulfanyl-5-trimethylsilyl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H14N2OSSi/c1-12-8-9-6(5-11)7(10-8)13(2,3)4/h5H,1-4H3,(H,9,10) |
InChI 键 |
COCDZFDWQBSXIP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(N=C(N1)SC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
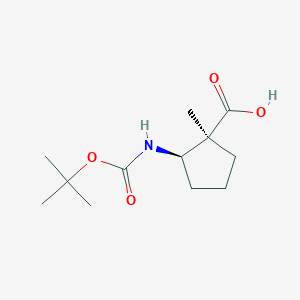
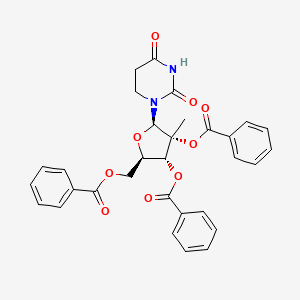
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
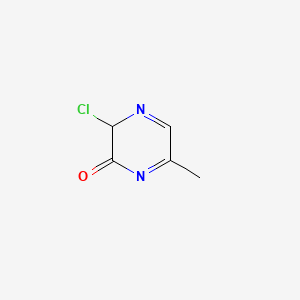
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
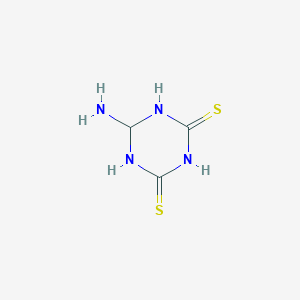
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
